molecular formula C20H17NO3 B5728411 1-[(4-Benzylphenoxy)methyl]-4-nitrobenzene

1-[(4-Benzylphenoxy)methyl]-4-nitrobenzene

Cat. No.: B5728411
M. Wt: 319.4 g/mol
InChI Key: XTRFAHXAWUXSDS-UHFFFAOYSA-N
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Description

1-[(4-Benzylphenoxy)methyl]-4-nitrobenzene is an organic compound characterized by its unique structure, which includes a benzyl group attached to a phenoxy group, further linked to a nitrobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Benzylphenoxy)methyl]-4-nitrobenzene typically involves multi-step organic reactionsThe phenoxy group can be introduced via a nucleophilic substitution reaction, where a suitable phenol reacts with a benzyl halide under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Benzylphenoxy)methyl]-4-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

    Substitution: Sodium hydroxide (NaOH), dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: 1-[(4-Benzylphenoxy)methyl]-4-aminobenzene.

    Reduction: 1-[(4-Carboxyphenoxy)methyl]-4-nitrobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Benzylphenoxy)methyl]-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its structural similarity to certain biological molecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-[(4-Benzylphenoxy)methyl]-4-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the benzyl and phenoxy groups can interact with hydrophobic pockets in proteins, influencing their activity and function .

Comparison with Similar Compounds

This detailed overview provides a comprehensive understanding of 1-[(4-Benzylphenoxy)methyl]-4-nitrobenzene, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-benzyl-4-[(4-nitrophenyl)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c22-21(23)19-10-6-18(7-11-19)15-24-20-12-8-17(9-13-20)14-16-4-2-1-3-5-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRFAHXAWUXSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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